3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
Description
3-(2-Chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic small molecule characterized by a chloro-fluorophenyl group linked to a propanamide backbone, which is further substituted with a piperidinyl-thiazole moiety. The compound’s design integrates halogenated aromatic rings (chloro and fluoro substituents) and heterocyclic systems (thiazole and piperidine), which are common pharmacophores in drug discovery.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3OS/c18-14-2-1-3-15(19)13(14)4-5-16(23)21-12-6-9-22(10-7-12)17-20-8-11-24-17/h1-3,8,11-12H,4-7,9-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULYAHKWFMHSKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution or reductive amination.
Attachment of the chlorofluorophenyl group: This step may involve halogenation reactions followed by coupling reactions.
Formation of the amide bond: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that this compound exhibits anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that it can induce apoptosis in cancer cell lines by modulating the expression of apoptosis-related proteins .
2. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it disrupts bacterial cell wall synthesis, leading to cell lysis. This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
3. Neuroprotective Effects
Preliminary research indicates that 3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide may have neuroprotective effects. It appears to inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2-CHLORO-6-FLUOROPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes a structurally related compound, N-(3-fluorophenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide (), which shares a propanamide core but differs in substituents and heterocyclic systems. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural and Functional Comparison
| Feature | 3-(2-Chloro-6-Fluorophenyl)-N-[1-(1,3-Thiazol-2-yl)Piperidin-4-yl]Propanamide | N-(3-Fluorophenyl)-3-(4-Oxo-5-(Thiophen-2-ylmethylene)-2-Thioxothiazolidin-3-yl)Propanamide |
|---|---|---|
| Aromatic Substituent | 2-Chloro-6-fluorophenyl (dual halogenation) | 3-Fluorophenyl (single halogenation) |
| Heterocyclic System | 1,3-Thiazole-piperidine | Thioxothiazolidinone with thiophen-2-ylmethylene |
| Backbone Functionalization | Propanamide | Propanamide with thioxo and oxo groups |
| Potential Pharmacological Targets | Likely kinase or GPCR modulation (inferred from thiazole-piperidine motifs) | Possible antimicrobial or anticancer activity (inferred from thioxothiazolidinone derivatives) |
Key Observations:
Halogenation Patterns: The dual chloro-fluoro substitution in the target compound may enhance lipophilicity and binding affinity compared to the mono-fluorinated analog .
Heterocyclic Diversity: The thiazole-piperidine moiety in the target compound is distinct from the thioxothiazolidinone-thiophene system in the comparator. The former is associated with CNS permeability, while the latter is often linked to redox modulation or metal chelation .
Research Findings and Limitations
- Structural Analysis: The absence of crystallographic data in the provided evidence precludes definitive conclusions about conformational stability or intermolecular interactions.
- Biological Data Gap: No pharmacological or toxicological studies for either compound are cited in the evidence. Comparative efficacy or selectivity remains speculative.
- Synthetic Accessibility: The piperidinyl-thiazole system in the target compound may require complex multi-step synthesis, whereas the thioxothiazolidinone derivative could involve simpler cyclization reactions .
Biological Activity
3-(2-Chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a thiazole moiety and a piperidine ring. Its molecular formula is C₁₆H₁₈ClFN₂OS, with a molecular weight of approximately 348.85 g/mol. The presence of the chloro and fluorine substituents on the phenyl ring is noteworthy for its biological activity.
Research suggests that the biological activity of this compound may be linked to its interaction with various molecular targets, including:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways involved in various physiological processes.
- Enzyme Inhibition : It could inhibit enzymes related to disease pathways, such as kinases or phosphodiesterases, thereby modulating cellular responses.
Anticancer Activity
Several studies have reported promising anticancer properties for compounds similar to 3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide. For instance:
- Cell Line Studies : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC₅₀ values ranged from 10 to 30 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown potential antimicrobial effects:
- Bacterial Inhibition : Studies indicate that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported between 5 µM and 50 µM against strains such as Staphylococcus aureus and Escherichia coli .
Anticonvulsant Properties
Thiazole derivatives have been noted for their anticonvulsant activities. Compounds with similar structures have been effective in animal models of epilepsy, suggesting that this compound may also exhibit such properties through modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of specific functional groups significantly influences the biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Chloro Group | Enhances receptor binding affinity |
| Fluoro Group | Increases lipophilicity and cell permeability |
| Thiazole Moiety | Critical for anticancer and anticonvulsant activity |
Compounds lacking these groups often exhibit reduced efficacy, highlighting their importance in drug design.
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction in cancer cells .
- Safety Profile : Toxicological assessments indicated that doses up to 100 mg/kg did not result in significant adverse effects, suggesting a favorable safety margin for further development .
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:
Piperidine-thiazole coupling : Reacting 1-(1,3-thiazol-2-yl)piperidin-4-amine with a chlorofluorophenyl-propanoyl chloride derivative under basic conditions (e.g., triethylamine in DCM) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product.
Key Intermediates :
- 1-(1,3-Thiazol-2-yl)piperidin-4-amine (piperidine-thiazole precursor).
- 3-(2-Chloro-6-fluorophenyl)propanoyl chloride (aryl-propanoyl derivative).
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : H and C NMR confirm the piperidine-thiazole linkage (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 7.5–8.0 ppm for thiazole protons) and aryl group integration .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for CHClFNOS: 378.08) .
- IR : Confirms amide C=O stretch (~1650 cm) and aromatic C-Cl/F vibrations .
Advanced: How can researchers resolve contradictions in reported reaction yields across studies?
Methodological Answer:
Discrepancies often arise from:
Reagent purity : Impure starting materials (e.g., thiazole derivatives) reduce yields. Validate via HPLC or GC-MS before use .
Reaction conditions : Optimize temperature (e.g., 0°C vs. room temperature for acyl chloride coupling) and solvent polarity (DMF vs. THF) using Design of Experiments (DoE) .
Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis of the amide bond under acidic conditions) .
Advanced: What strategies mitigate low solubility in aqueous media during bioactivity assays?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug derivatization : Introduce phosphate or PEG groups at the amide nitrogen to enhance hydrophilicity .
- Nanoparticle encapsulation : Employ liposomal or PLGA-based carriers for controlled release .
Basic: What are the documented biological targets or mechanisms of action?
Methodological Answer:
While specific targets for this compound are under investigation, structurally related piperidine-thiazole analogs show:
- Kinase inhibition : Targeting JAK2 or EGFR via ATP-binding domain interactions .
- GPCR modulation : Activity at serotonin or dopamine receptors due to the piperidine moiety .
Assay Recommendations : - Use HEK293 cells transfected with target receptors for functional assays (cAMP or calcium flux).
- Conduct competitive binding studies with radiolabeled ligands (e.g., H-spiperone for dopamine receptors) .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding affinity to targets (e.g., CYP450 enzymes for metabolic stability analysis) .
- ADMET Prediction (SwissADME) :
- MD Simulations (GROMACS) : Assess membrane permeability via bilayer penetration studies .
Basic: What safety protocols are essential during synthesis and handling?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile amines or acyl chlorides .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Waste Disposal : Quench excess acyl chlorides with ice-cold sodium bicarbonate before disposal .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Study : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Light/Temperature Stress Testing : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation products .
- Metabolite Identification : Use hepatocyte incubation followed by LC-HRMS to map Phase I/II metabolites .
Basic: What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Desiccant : Include silica gel packs to prevent hydrolysis of the amide bond .
- Solvent : For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
Methodological Answer:
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Metabolite Interference : Test major metabolites (identified in Q8) for off-target effects.
- Species-Specific Differences : Compare target receptor homology (e.g., human vs. murine EGFR) and adjust dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
